[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride
Description
[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is a derivative of oxadiazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is primarily used in research and development settings due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c13-10(8-4-2-1-3-5-8)12-14-11(15-16-12)9-6-7-9;/h1-5,9-10H,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJZLGWOUJCOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride typically involves the reaction of cyclopropyl amidoxime with phenyl isocyanide in the presence of a suitable base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium. The reaction is carried out at ambient temperature, allowing for the formation of the oxadiazole ring without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using standard techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of [(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Phenylmethylamine derivatives: Compounds with a phenylmethylamine moiety also show comparable chemical reactivity and applications.
Uniqueness
[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
